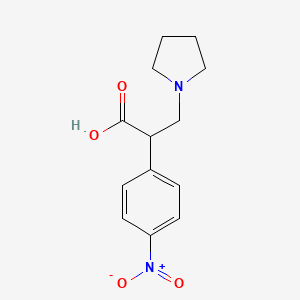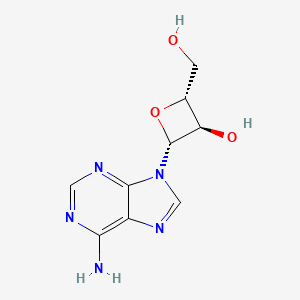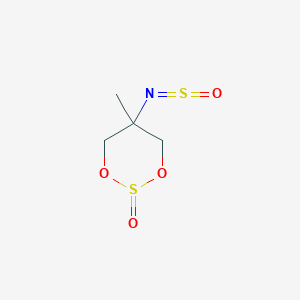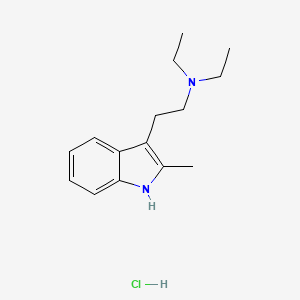
3-(2-(Diethylamino)ethyl)-2-methylindole monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound referred to as “NIOSH/NL6697000” is a chemical substance documented in the National Institute for Occupational Safety and Health (NIOSH) Manual of Analytical Methods. This compound is used in various industrial and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of “NIOSH/NL6697000” involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of reagents such as triethanolamine, acetone, sulfanilamide, phosphoric acid, and N-1-naphthylethylenediamine dihydrochloride . The reaction conditions include maintaining specific temperatures and pH levels to ensure the desired chemical transformation.
Industrial Production Methods: In industrial settings, the production of “NIOSH/NL6697000” follows standardized protocols to ensure consistency and purity. The methods involve large-scale chemical reactions conducted in controlled environments to minimize contamination and maximize yield. The use of advanced analytical techniques, such as visible absorption spectrophotometry, ensures the quality of the final product .
化学反应分析
Types of Reactions: “NIOSH/NL6697000” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical changes.
Common Reagents and Conditions: Common reagents used in the reactions involving “NIOSH/NL6697000” include sodium nitrite, sulfanilamide, and N-1-naphthylethylenediamine dihydrochloride . The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal results.
Major Products Formed: The major products formed from the reactions involving “NIOSH/NL6697000” depend on the specific reagents and conditions used. These products are often analyzed using techniques such as gas chromatography and mass spectrometry to determine their composition and purity .
科学研究应用
“NIOSH/NL6697000” has a wide range of scientific research applications. In chemistry, it is used as a reagent for various analytical methods. In biology and medicine, it is employed in studies related to occupational safety and health, particularly in monitoring exposure to hazardous substances . In industry, it is used in the production of materials and chemicals that require precise analytical control.
作用机制
The mechanism of action of “NIOSH/NL6697000” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds: Compounds similar to “NIOSH/NL6697000” include various volatile organic compounds and nitroaromatic compounds . These compounds share similar chemical properties and are used in comparable industrial and research applications.
Uniqueness: What sets “NIOSH/NL6697000” apart from similar compounds is its specific chemical structure and reactivity, which make it particularly suitable for certain analytical methods and industrial processes. Its unique properties allow for precise and reliable measurements in occupational safety and health studies .
属性
CAS 编号 |
74509-82-3 |
|---|---|
分子式 |
C15H23ClN2 |
分子量 |
266.81 g/mol |
IUPAC 名称 |
N,N-diethyl-2-(2-methyl-1H-indol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C15H22N2.ClH/c1-4-17(5-2)11-10-13-12(3)16-15-9-7-6-8-14(13)15;/h6-9,16H,4-5,10-11H2,1-3H3;1H |
InChI 键 |
LBPQYKMHLDTSGI-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCC1=C(NC2=CC=CC=C21)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile](/img/structure/B12801332.png)

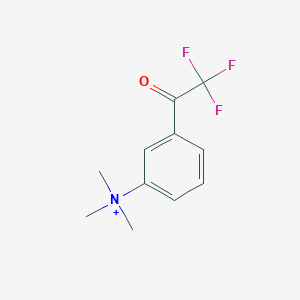
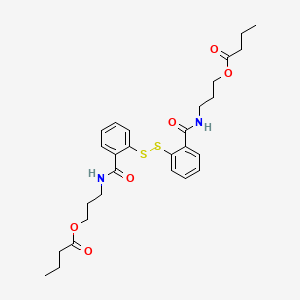
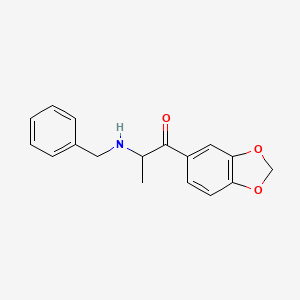

![(4aR,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine](/img/structure/B12801369.png)

